

Comprehensive Technical Guide: Environmental Fate and Degradation of Quizalofop-P-ethyl

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Compound Focus: Quizalofop-P

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Introduction and Chemical Properties

Quizalofop-P-ethyl (QPE) is a selective **post-emergence herbicide** belonging to the **aryloxyphenoxypropionate (AOPP)** family. It is specifically designed for controlling grass weeds in broad-leaved crops through inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis [1] [2]. The "P" designation indicates that it consists of the biologically active R-(+) enantiomer, which demonstrates significantly greater herbicidal activity compared to the racemic mixture [2]. This enantioselectivity is critical both for efficacy and environmental behavior, as degradation rates often differ between enantiomers.

Quizalofop-P-ethyl functions as a **systemic herbicide** that is absorbed through leaf surfaces and translocated throughout the plant via both xylem and phloem tissues. It accumulates in meristematic tissues where it disrupts lipid biosynthesis, ultimately leading to growth inhibition and plant death [3]. This translocation property makes it particularly effective against perennial grasses that regenerate from root systems, as the herbicide reaches these underground structures. The compound is used in numerous agricultural systems worldwide, including applications in sugarbeet, potatoes, soybeans, oilseed rape, and various vegetable crops [2] [4].

Table 1: Chemical Identifiers and Basic Properties of Quizalofop-P-ethyl

Property	Value	Reference
IUPAC Name	ethyl (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate	[2]
CAS Registry No.	100646-51-3	[2]
Molecular Formula	C ₁₉ H ₁₇ ClN ₂ O ₄	[2]
Molar Mass	372.81 g/mol	[2]
Appearance	White crystalline powder	[2]
Melting Point	75.0°C	[2]
Vapor Pressure	0.000011 mPa @ 20°C	[4]

Environmental Fate and Behavior

Degradation in Soil Systems

Quizalofop-P-ethyl undergoes relatively rapid transformation in soil environments, with its primary metabolic pathway involving **hydrolysis to quizalofop-acid** (also referred to as **quizalofop-P**). This conversion occurs through enzymatic cleavage by soil microorganisms and chemical hydrolysis, resulting in the removal of the ethyl ester group [3]. The half-life of **Quizalofop-P-ethyl** in typical agricultural soils is approximately **60 days** under standard conditions [1] [4]. However, degradation kinetics are significantly influenced by soil properties and environmental factors.

Research has demonstrated that degradation occurs more slowly in railway track soils compared to agricultural soils, with half-lives differing by a factor of 1.4-26 depending on the specific compound and soil characteristics [5]. Railway soils typically contain lower organic carbon content and different microbial communities than agricultural soils, which explains the prolonged persistence. The degradation of **Quizalofop-P-ethyl** follows first-order kinetics, with the formation of quizalofop-acid as the primary metabolite, followed by further transformation to hydroxylated compounds including **3-OH-quizalofop-acid** and **3-OH-CQO** [5].

Table 2: Soil Degradation Parameters for **Quizalofop-P-ethyl** and Metabolites

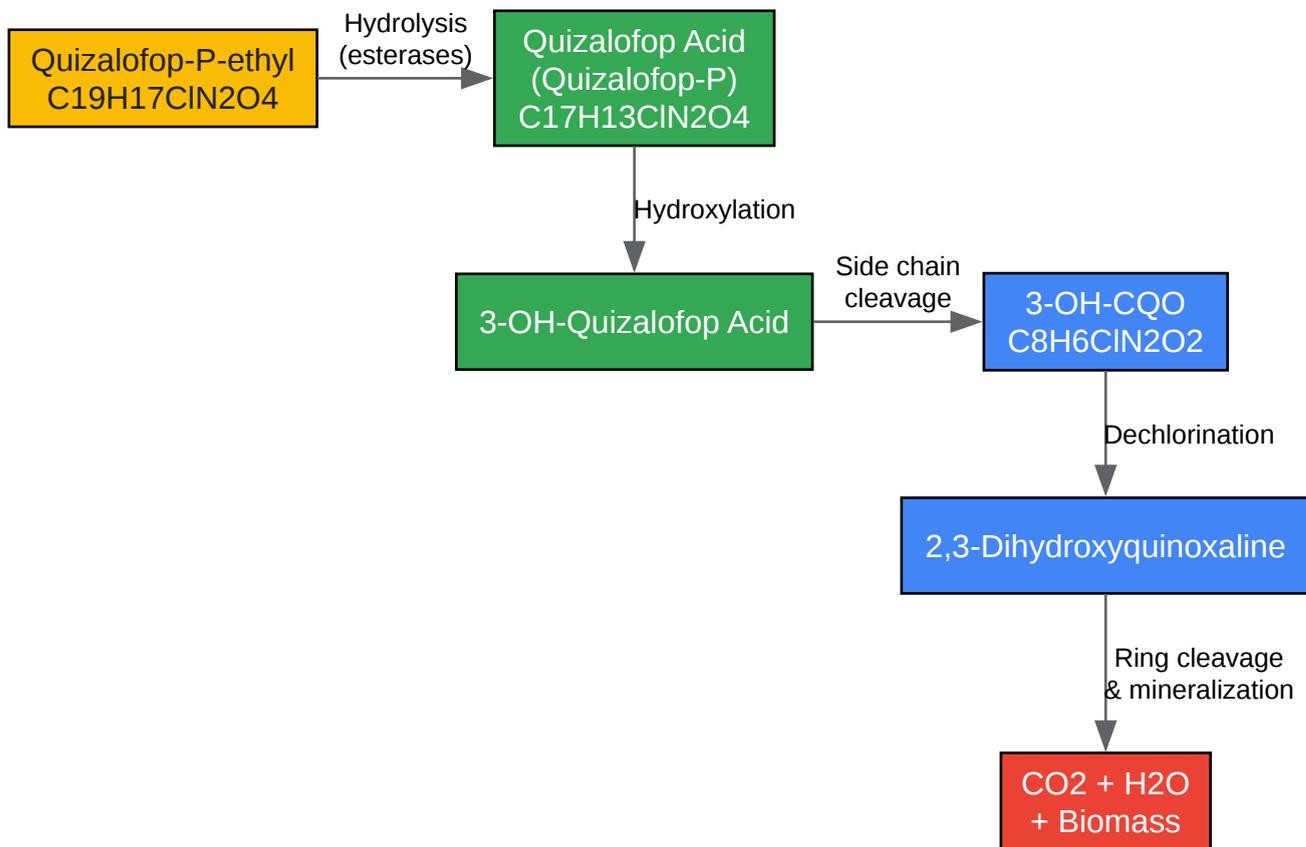
Compound	DT ₅₀ in Agricultural Soils (days)	DT ₅₀ in Railway Soils (days)	Koc (mL/g)	Reference
Quizalofop-P-ethyl	~60	84-126	510	[1] [5] [4]
Quizalofop-acid	7-21	30-58	108-350	[5]
2,3-Dihydroxyquinoxaline	-	19-33	-	[5]

Transformation Pathways and Metabolites

The degradation of **Quizalofop-P-ethyl** follows a complex pathway involving both biotic and abiotic processes:

- **Primary hydrolysis:** **Quizalofop-P-ethyl** is rapidly hydrolyzed to quizalofop-acid (**quizalofop-P**) via ester cleavage [3]. This reaction is catalyzed by esterases produced by soil microorganisms such as *Pseudomonas* sp. strain J-2, which possesses a specific QPE hydrolase esterase (QpeH) with high catalytic efficiency ($K_m = 41.3 \pm 3.6 \mu\text{M}$, $K_{cat} = 127.3 \pm 4.5 \text{ s}^{-1}$) [3].
- **Further degradation:** Quizalofop-acid undergoes subsequent transformations including hydroxylation at the quinoxaline ring to form **3-OH-quizalofop-acid**, followed by cleavage to form **3-OH-CQO** (6-chloro-3-hydroxyquinoxalin-2-ol) and ultimately **2,3-dihydroxyquinoxaline** [5].
- **Ring opening:** The quinoxaline ring structure eventually undergoes cleavage, leading to the formation of simpler organic compounds that enter general metabolic pathways [6].

The following diagram illustrates the major degradation pathways of **Quizalofop-P-ethyl** in the environment:



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Major degradation pathways of Quizalofop-P-ethyl in the environment. The transformation involves sequential hydrolysis, hydroxylation, and ring cleavage processes leading to complete mineralization.

Mobility and Sorption Characteristics

Quizalofop-P-ethyl exhibits **low mobility** in soil environments due to its relatively high adsorption coefficient (Koc values ranging from 510 in typical agricultural soils to 108-350 for its acid metabolite) [5] [4]. The compound is classified as "moderately to strongly sorbed" in soils, which significantly reduces its leaching potential to groundwater. However, the acid metabolite demonstrates greater mobility than the parent compound, requiring careful monitoring in vulnerable environments [5].

The soil adsorption of **Quizalofop-P-ethyl** correlates strongly with organic carbon content, with higher sorption observed in soils with greater organic matter. In railway track soils characterized by low organic carbon content (0.2-0.6%), sorption coefficients were 3-19 times lower than in typical agricultural soils,

indicating enhanced mobility in these specific environments [5]. This finding has important implications for the compound's use in non-agricultural settings where subsurface conditions may differ significantly from typical agricultural soils.

Aquatic Environmental Fate

In aquatic systems, **Quizalofop-P-ethyl** and its commercial products demonstrate **medium to high persistence**, with dissipation half-lives (DT_{50}) exceeding 15 days for most analytes [7]. The transformation occurs primarily through photodegradation and hydrolysis, with metabolites typically appearing within 7 days of application. Photodegradation studies have shown that the process is influenced by water pH, with the highest degradation rates observed at pH 4 compared to neutral or alkaline conditions [8].

The presence of certain ions in water affects photodegradation kinetics. For example, **nitrate ions** at concentrations of 4 mmol/L significantly increase the degradation half-life of related compounds like propaquizafop, while Fe^{3+} exhibits varying inhibitory effects depending on concentration [8]. Other metal ions including Cu^{2+} , Cd^{2+} , Mn^{2+} , Zn^{2+} , and Ni^{2+} demonstrate concentration-dependent inhibition of photodegradation, with higher concentrations resulting in stronger inhibitory effects [8].

Analytical Methodologies and Experimental Protocols

Sample Extraction and Clean-up Procedures

Advanced analytical methods have been developed to quantify **Quizalofop-P-ethyl** and its metabolites in environmental matrices. For soil and sediment samples, the **European version of QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is typically employed using acetone or acetonitrile as extraction solvents [6]. The procedure involves:

- **Extraction:** 10 g of soil sample is combined with 10 mL of acetonitrile and shaken vigorously for 1 minute.
- **Partitioning:** Addition of 4 g $MgSO_4$ and 1 g NaCl followed by centrifugation at 3000 rpm for 5 minutes.
- **Clean-up:** Transfer of supernatant to a dispersive-SPE tube containing 150 mg $MgSO_4$ and 25 mg primary secondary amine (PSA) sorbent.

- **Concentration:** Evaporation under nitrogen stream and reconstitution in methanol for analysis [6].

For water samples, **Solid Phase Extraction (SPE)** using Oasis HLB cartridges or strata X cartridges has proven effective. The protocol typically involves:

- **Acidification:** Adjusting water samples to pH 2-3 with hydrochloric acid.
- **Extraction:** Passing 100-500 mL water sample through preconditioned SPE cartridges.
- **Elution:** Using 5-10 mL of ethyl acetate or acetonitrile to elute target compounds.
- **Concentration:** Evaporating to dryness under gentle nitrogen stream and reconstituting in mobile phase [7].

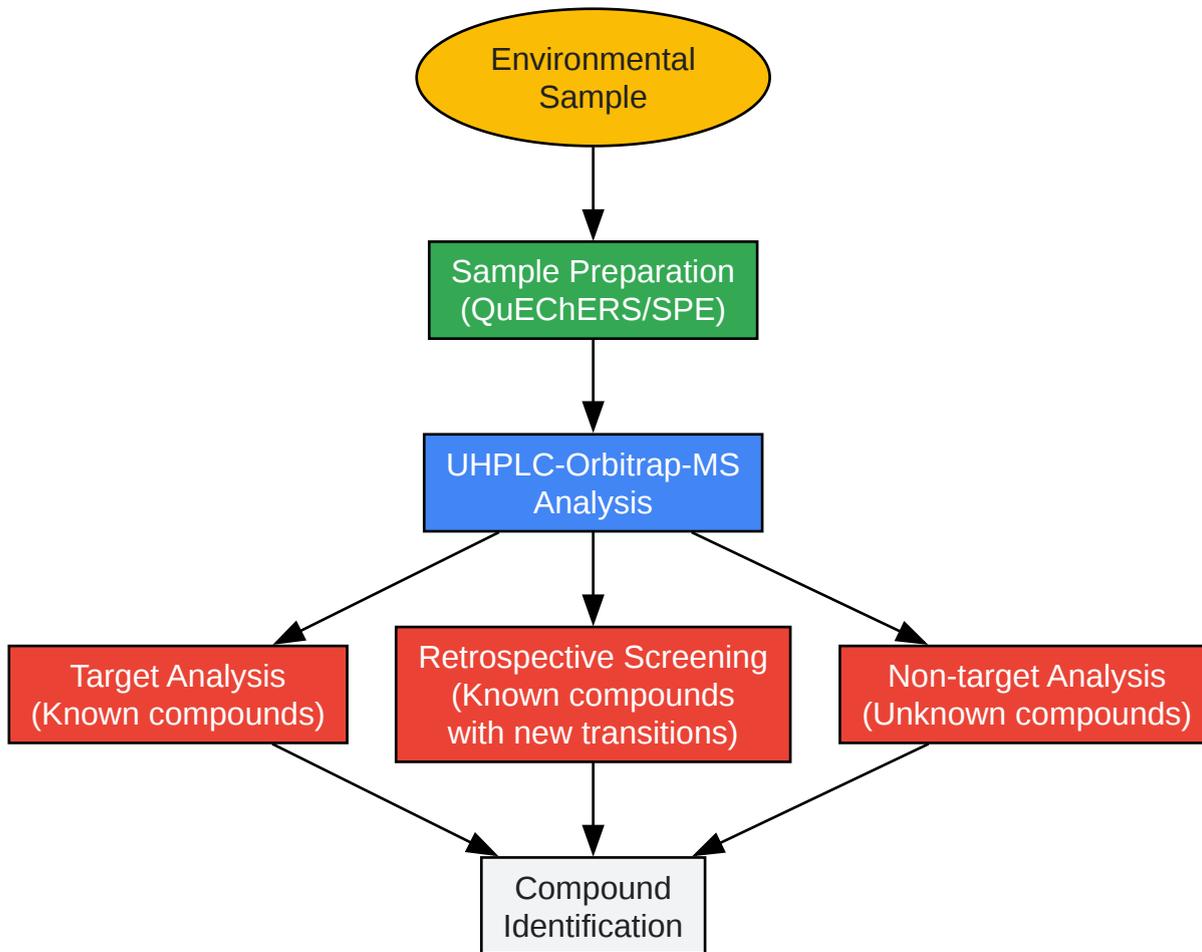
Analytical Determination Techniques

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for determining **Quizalofop-P-ethyl** and its metabolites [6]. Recent advances incorporate **high-resolution mass spectrometry (HRMS)** using Orbitrap technology, which enables both target analysis and non-target screening of transformation products [6] [7].

Table 3: Optimal LC-MS Parameters for **Quizalofop-P-ethyl** Analysis

Parameter	Setting	Alternative Options	Reference
Column	C18 reverse phase (150 mm × 4.6 mm × 5 µm)	HILIC + C18 combination	[6] [7]
Mobile Phase	Methanol: water (80:20 v/v)	Acetonitrile: ammonium formate	[3]
Flow Rate	0.6 mL min ⁻¹	0.3-0.8 mL min ⁻¹	[3]
Ionization Mode	Positive ESI for QPE, Negative for metabolites	APCI for some metabolites	[6]
Detection	UV @ 236 nm or MS/MS	HRMS (Orbitrap)	[3]

The analytical workflow for comprehensive screening of **Quizalofop-P-ethyl** and its transformation products involves multiple stages as illustrated below:



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Comprehensive analytical workflow for Quinalofop-P-ethyl and transformation products. The method combines targeted, retrospective, and non-target screening approaches for complete compound identification.

Method Validation Parameters

Properly validated methods for **Quinalofop-P-ethyl** analysis typically demonstrate:

- **Linearity:** $R^2 > 0.99$ over concentration ranges of 0.1-100 µg/L
- **Recovery:** 70-120% for most compounds across different matrices
- **Precision:** Relative standard deviation < 15% for replicate analyses
- **Limit of Quantification (LOQ):** 0.1-1.0 µg/kg in soil, 0.01-0.1 µg/L in water
- **Limit of Detection (LOD):** Approximately 3-5 times lower than LOQ [6] [7]

Ecotoxicological Profile

Quizalofop-P-ethyl demonstrates selective toxicity across different organism groups, with particular sensitivity observed in aquatic organisms. The compound is classified as **highly to very highly toxic to fish**, with 96-hour LC₅₀ values of 10.7 mg/L in rainbow trout and 0.46 to 2.8 mg/L in bluegill sunfish [4]. This aquatic toxicity necessitates careful management to prevent contamination of surface waters.

In contrast, the herbicide exhibits **low toxicity to birds and bees**. The 8-day dietary LC₅₀ is greater than 5000 ppm in bobwhite quail and mallard ducks, while the 48-hour contact LD₅₀ for bees exceeds 100 µg/bee [4]. Mammalian toxicity is also relatively low, with oral LD₅₀ values in rats ranging from 1182 to 1670 mg/kg, placing the compound in EPA toxicity class III (slightly toxic) [4].

The ecotoxicological profile of **Quizalofop-P**-ethyl metabolites differs from the parent compound, with quizalofop-acid demonstrating higher mobility in soil environments and potentially greater risk of groundwater contamination [5]. However, the available data indicate no significant carcinogenic, teratogenic, or mutagenic effects in mammalian studies [4].

Regulatory Status and Environmental Classification

Quizalofop-P-ethyl is **approved for use** in the European Union under Regulation (EC) No 1107/2009, with approval valid until February 28, 2027 [2]. The dossier rapporteurs for the EU assessment were Finland and Sweden, and the compound is not currently identified as a Candidate for Substitution. The herbicide is also registered for use in other regions including Australia and Morocco [1] [2].

In the United States, **Quizalofop-P**-ethyl is classified as a **General Use Pesticide (GUP)** with toxicity class III (slightly toxic) [4]. End-use products require the signal word "CAUTION" on product labels. The compound is not listed under international conventions such as the Stockholm Convention or Rotterdam Convention, though it is monitored under the OSPAR convention for marine pollutant protection [2].

The HRAC (Herbicide Resistance Action Committee) classification for **Quizalofop-P**-ethyl is **Group A**, while the WSSA (Weed Science Society of America) classification is **Group 1**. Both designations indicate inhibition of acetyl-CoA carboxylase (ACCase) as the primary mode of action [2]. Resistance to AOPP herbicides has been documented in some grass weed species, including *Bromus rigidus*, emphasizing the

importance of resistance management strategies when incorporating this herbicide into weed control programs [2].

Conclusion

Quizalofop-P-ethyl represents an important tool for selective grass control in broad-leaved crops, with a well-characterized environmental profile. The compound demonstrates moderate persistence in soil systems (half-life ~60 days) with low leaching potential due to strong sorption to organic matter. Its transformation follows a defined pathway through quizalofop-acid to hydroxylated metabolites and eventual mineralization.

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References

1. Quizalofop [en.wikipedia.org]
2. Quizalofop-P-ethyl (Ref: DPX 79376) - AERU [sitem.herts.ac.uk]
3. Purification and properties of a novel quizalofop-p-ethyl- ... [pmc.ncbi.nlm.nih.gov]
4. QUIZALOFOP-P-ETHYL - EXTTOXNET PIP [exttoxnet.orst.edu]
5. D - and quizalofop-P-ethyl and their metabolites in soils from ... [enveurope.springeropen.com]
6. Degradation studies of quizalofop-p and related ... [sciencedirect.com]
7. Behavior of quizalofop-p and its commercial products in ... [sciencedirect.com]
8. Photodegradation of Propaquizafop in Water Under UV ... [mdpi.com]

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